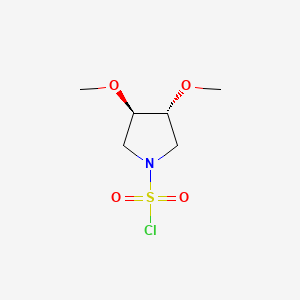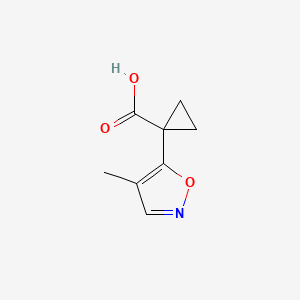
1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H9NO3. It features a cyclopropane ring attached to a carboxylic acid group and a 4-methyl-1,2-oxazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the cyclopropane ring and the subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid include:
- 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- 1-(4-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 4-methyl-1,2-oxazole moiety and the cyclopropane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
1-(4-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-4-9-12-6(5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
YHPNPFOTKFXEOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


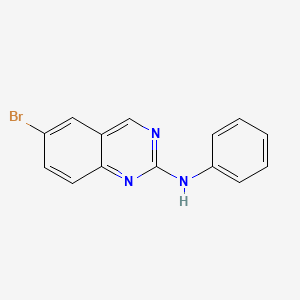

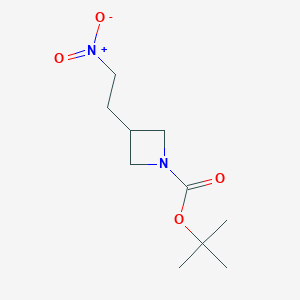
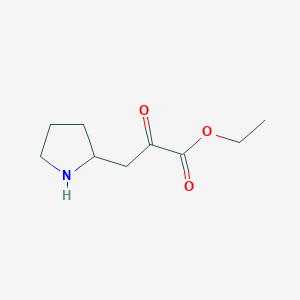
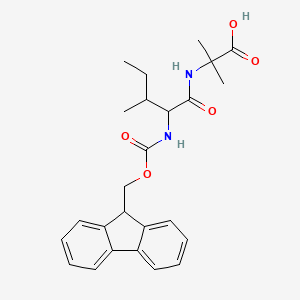

![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)


![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)


![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)
